7-allyl-3-methyl-8-((2-morpholinoethyl)thio)-1H-purine-2,6(3H,7H)-dione

Description

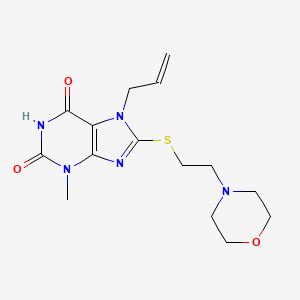

This compound belongs to the purine-2,6-dione family, characterized by a bicyclic purine core with ketone groups at positions 2 and 4. Key structural features include:

- 3-Methyl group: A small alkyl substituent at position 3, enhancing steric stability.

- 8-((2-Morpholinoethyl)thio) group: A sulfur-linked morpholine moiety at position 8, introducing hydrogen-bonding capacity and solubility via the morpholine ring’s oxygen and nitrogen atoms.

This derivative is hypothesized to exhibit unique physicochemical and biological properties due to the combination of these substituents. Below, it is compared to structurally related purine-dione analogues.

Properties

IUPAC Name |

3-methyl-8-(2-morpholin-4-ylethylsulfanyl)-7-prop-2-enylpurine-2,6-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H21N5O3S/c1-3-4-20-11-12(18(2)14(22)17-13(11)21)16-15(20)24-10-7-19-5-8-23-9-6-19/h3H,1,4-10H2,2H3,(H,17,21,22) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QIAIGHZMYVVDRL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C2=C(C(=O)NC1=O)N(C(=N2)SCCN3CCOCC3)CC=C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H21N5O3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

351.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

7-allyl-3-methyl-8-((2-morpholinoethyl)thio)-1H-purine-2,6(3H,7H)-dione is a purine derivative that has attracted attention in medicinal chemistry due to its potential biological activities. This compound features a complex structure characterized by a purine base with an allyl group and a morpholinoethyl thio group, which may enhance its pharmacological properties.

Antiviral Properties

Preliminary studies indicate that compounds structurally similar to this compound exhibit antiviral activity . The presence of the morpholinoethyl thio group may improve the interaction with viral enzymes or receptors, potentially inhibiting viral replication. Research on related purines has shown that they can inhibit specific viral enzymes, suggesting a similar mechanism may be at play for this compound.

Anticancer Activity

Additionally, there is evidence suggesting that this compound may possess anticancer properties . The structural features of this compound allow it to interact with key cellular pathways involved in tumor growth and survival. Compounds with similar structures have been shown to inhibit cancer cell proliferation in vitro and in vivo.

The biological activity of this compound is likely linked to its ability to interact with various biological macromolecules. Molecular docking studies and binding assays are necessary to elucidate these interactions further. Initial findings suggest that it may influence signaling pathways critical for cell survival and proliferation, particularly in cancer cells.

Comparative Analysis with Similar Compounds

To understand the unique properties of this compound, a comparison with structurally similar compounds is beneficial:

| Compound Name | Structure Features | Biological Activity |

|---|---|---|

| 7-Methylxanthine | Methyl group at position 7 | Mild stimulant effects |

| 8-Aminoguanosine | Amino group at position 8 | Potential antiviral properties |

| 9-Methyladenine | Methyl group at position 9 | Anticancer activity |

What sets this compound apart is its unique combination of substituents that may enhance solubility and bioavailability compared to other purines.

In Vitro Studies

In vitro studies have demonstrated the efficacy of similar purine derivatives against various cancer cell lines. For example, compounds with thioether groups have shown significant inhibition of cell proliferation in breast and lung cancer models. These findings suggest that this compound could exhibit comparable or enhanced activity due to its distinct structural features.

Comparison with Similar Compounds

Position 8 Modifications

The 8-((2-morpholinoethyl)thio) group distinguishes the target compound from analogues with alternative sulfur-containing or nitrogen-based substituents:

Key Trends :

Position 7 Modifications

The 7-allyl group is compared to other substituents:

Key Trends :

Dual Position Modifications

Some analogues feature simultaneous changes at positions 7 and 8:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.